molecular formula C24H28FN3O3S2 B2641692 4-fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 847381-46-8

4-fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2641692
CAS No.: 847381-46-8
M. Wt: 489.62
InChI Key: HIZXOTCEGJEJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a synthetic small molecule of significant interest in immunology and inflammation research. This compound belongs to a class of 1-aryl-4-substituted piperazine derivatives that have been identified as potent antagonists of the CCR1 (C-C chemokine receptor type 1) . The CCR1 receptor is a G-protein coupled receptor (GPCR) expressed on various leukocytes, and it is activated by chemokines such as MIP-1α (CCL3), RANTES (CCL5), and MPIF-1 (CCL23) . By selectively inhibiting the interaction of these chemokines with CCR1, this class of compounds effectively blocks the receptor-mediated signaling pathways that drive the recruitment and activation of immune cells at sites of inflammation . As a research tool, this CCR1 antagonist is valuable for investigating the pathophysiological roles of this receptor in a wide range of conditions, including autoimmune diseases like rheumatoid arthritis, multiple sclerosis, and transplant rejection . Its use in in vitro and in vivo models helps elucidate the mechanisms of inflammatory cascades and validates CCR1 as a therapeutic target for immune disorders. Please note that the specific pharmacological profile (IC50, EC50) and detailed in vivo efficacy data for this exact compound are not currently referenced in the available search results, and further experimentation is recommended to characterize its full potential.

Properties

IUPAC Name

4-fluoro-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3S2/c1-18(26-33(29,30)22-11-5-19(25)6-12-22)24(23-4-3-17-32-23)28-15-13-27(14-16-28)20-7-9-21(31-2)10-8-20/h3-12,17-18,24,26H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZXOTCEGJEJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperazine Intermediate: The reaction begins with the synthesis of the piperazine derivative by reacting 4-methoxyphenylpiperazine with a suitable alkylating agent.

    Introduction of the Thiophene Group: The piperazine intermediate is then reacted with a thiophene derivative under conditions that facilitate the formation of a carbon-carbon bond.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The fluorine atom on the benzene ring can be a site for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential pharmacological activities. The presence of the piperazine and sulfonamide groups suggests it may interact with biological targets such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide depends on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. The piperazine ring can mimic neurotransmitter structures, potentially affecting receptor activity, while the sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Piperazine Substituent Sulfonamide/Other Group Heterocycle Key Data/Activity Reference
4-fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide 4-methoxyphenyl Benzenesulfonamide Thiophen-2-yl N/A (Target compound) N/A
MK22 (RTC7) 4-(trifluoromethyl)phenyl Thioether-linked propanone Thiophen-2-yl Synthetic route described
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 4-fluorophenyl Benzodioxine sulfonamide Furan-2-yl Structural isomerism noted
4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate 2-fluorobenzoyl Trifluoroacetate counterion None MP: 48% yield, pale-yellow
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-methylbenzenesulfonyl Acetamide None CAS: 701926-99-0

Piperazine Substitution Patterns

  • Electron-donating vs. electron-withdrawing groups : The 4-methoxyphenyl group in the target compound donates electrons via its methoxy substituent, increasing piperazine basicity compared to the electron-withdrawing trifluoromethyl group in MK22 . This difference may alter receptor binding kinetics or solubility.

Heterocyclic Variations

  • Thiophene vs. furan : The thiophene ring in the target compound offers greater aromatic stability and sulfur-mediated hydrophobic interactions compared to the oxygen-containing furan in . Thiophene’s larger atomic radius may also influence steric effects in binding pockets.

IR Spectroscopy

  • Compounds with C=S bonds (e.g., hydrazinecarbothioamides in [[1], [4–6]]) exhibit νC=S stretches at 1243–1258 cm⁻¹, absent in the target compound, confirming structural divergence.

Pharmacological and Physicochemical Properties

  • Metabolic stability: The fluorine atom in the target compound and analogues (e.g., ) may reduce oxidative metabolism compared to non-fluorinated derivatives.
  • Lipophilicity : The thiophene and methoxyphenyl groups likely increase logP values relative to furan or hydroxyphenyl-containing analogues (e.g., ), impacting membrane permeability.

Biological Activity

4-Fluoro-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a complex chemical compound that has garnered interest in pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its interaction with serotonin receptors, anxiolytic effects, and implications in drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C20H24FN3O2S\text{C}_{20}\text{H}_{24}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes a fluorinated benzene sulfonamide moiety, a piperazine ring, and a thiophene group, which are crucial for its biological interactions.

Interaction with Serotonin Receptors

The primary biological activity of this compound is its antagonistic action at the 5-HT1A receptor , a subtype of serotonin receptors involved in various neurological processes. The binding affinity and selectivity for this receptor suggest potential applications in treating anxiety and depression disorders.

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
5-HT1A Receptor AntagonismInhibits receptor activation, modulating serotonin signaling
Anxiolytic EffectsReduces anxiety-like behavior in animal models
NeuropharmacologyPotential therapeutic applications in mood disorders

Anxiolytic Effects

In vivo studies have demonstrated that the compound exhibits anxiolytic effects when administered centrally. This effect is attributed to its ability to modulate serotonin pathways, which are critical in anxiety regulation.

Molecular Mechanism

The molecular mechanism involves the compound binding to the 5-HT1A receptor between the agonist binding site and the G protein interaction switch site. This interaction can alter receptor activation dynamics, leading to reduced anxiety responses.

Case Studies

Recent studies have highlighted the compound's potential in neuropharmacological applications. For instance, a study evaluated its effects on anxiety-related behaviors in rodent models, showing significant reductions in anxiety levels compared to control groups.

Case Study Summary:

  • Study Design: Rodent model with controlled administration of the compound.
  • Findings: Significant reduction in anxiety-like behaviors measured by elevated plus maze tests.
  • Conclusion: The compound may serve as a candidate for further development in treating anxiety disorders.

Implications for Drug Development

Given its selective action on serotonin receptors, this compound represents a promising lead for developing new anxiolytic medications. Its unique structure could be modified to enhance efficacy and reduce side effects associated with traditional anxiolytics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.